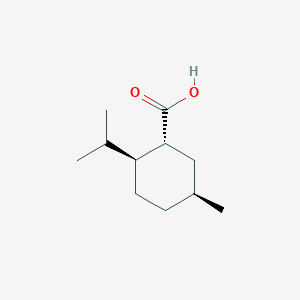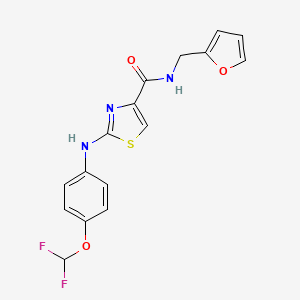
2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(difluoromethoxy)phenyl)amino)-N-(furan-2-ylmethyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DFMT and has been found to exhibit a wide range of biochemical and physiological effects that make it an important tool for researchers in various fields.
作用机制
The mechanism of action of DFMT is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in various biological processes. For example, DFMT has been found to inhibit the activity of protein kinase C, which plays a critical role in cell signaling and regulation. DFMT has also been found to inhibit the activity of phosphodiesterases, which are important enzymes involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DFMT has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. DFMT has also been found to exhibit neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury.
实验室实验的优点和局限性
DFMT has several advantages as a research tool. It exhibits potent inhibitory activity against a wide range of enzymes and receptors, making it a versatile tool for studying various biological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research laboratories. However, like all research tools, DFMT has limitations. For example, its effects may be non-specific and may not accurately reflect the effects of natural compounds or drugs. Additionally, its use may be limited by ethical and safety concerns.
未来方向
There are several future directions for research involving DFMT. One area of interest is the development of DFMT-based drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of interest is the investigation of the mechanism of action of DFMT and its potential interactions with other compounds and pathways. Finally, further research is needed to fully understand the advantages and limitations of DFMT as a research tool and to develop new and improved methods for its synthesis and purification.
合成方法
The synthesis of DFMT involves the reaction of 4-(difluoromethoxy)aniline with furan-2-ylmethyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with thionyl chloride to form the final product. This synthesis method has been optimized to produce high yields of pure DFMT and is widely used in research laboratories.
科学研究应用
DFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against a wide range of enzymes and receptors, including kinases, phosphodiesterases, and adenosine receptors. This makes it an important tool for researchers studying various biological pathways and processes.
属性
IUPAC Name |
2-[4-(difluoromethoxy)anilino]-N-(furan-2-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S/c17-15(18)24-11-5-3-10(4-6-11)20-16-21-13(9-25-16)14(22)19-8-12-2-1-7-23-12/h1-7,9,15H,8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIFKJTNGREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
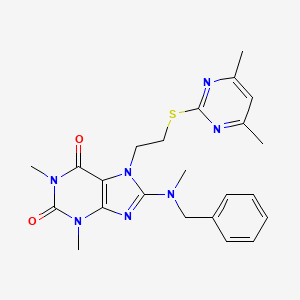
![1-{4-[({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2912419.png)
![2-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2912422.png)
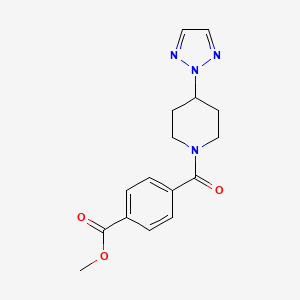
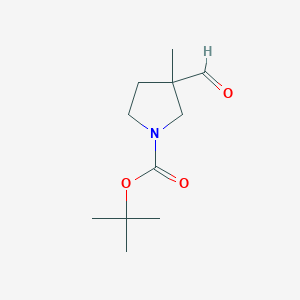

![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)
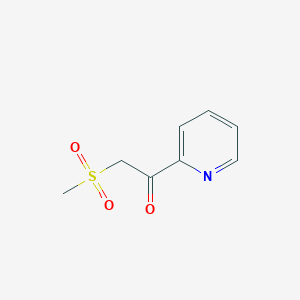

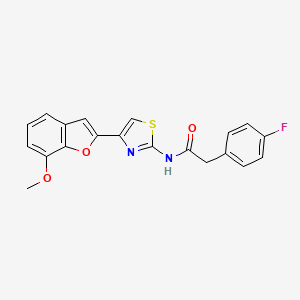
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
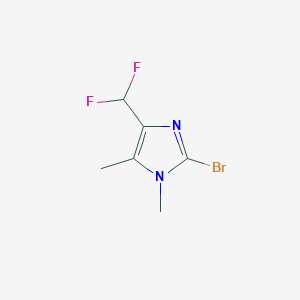
![2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2912436.png)
